molecular formula C9H21N3O4S2 B2698685 N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide CAS No. 1207010-43-2

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide

Cat. No.: B2698685
CAS No.: 1207010-43-2
M. Wt: 299.4
InChI Key: NZWFWYLJNPNGPW-UHFFFAOYSA-N
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Description

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors or enzymes, thereby modulating their activity. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide
  • N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)methanesulfonamide

Uniqueness

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and metabolic stability, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O4S2/c1-3-18(15,16)10-4-5-11-6-8-12(9-7-11)17(2,13)14/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWFWYLJNPNGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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